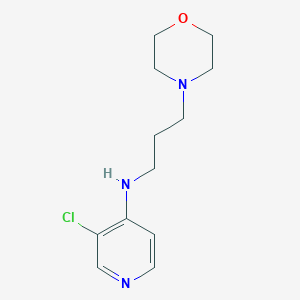

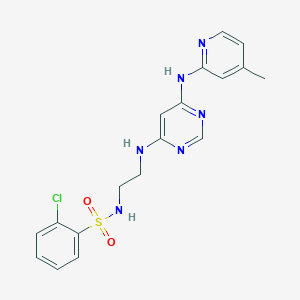

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.75. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Characterization

3-chloro-N-(3-morpholinopropyl)pyridin-4-amine has been involved in the synthesis and characterization of various compounds and complexes, demonstrating its versatility as a reactant in chemical synthesis. For instance, its derivatives, particularly involving morpholine, have been used in the synthesis and characterization of Co(III) complexes, illustrating its potential in forming stable and structurally diverse coordination compounds. These complexes have been explored for their structural properties, showcasing the ability of this compound derivatives to engage in complex formation with transition metals, contributing to the development of new materials with potential applications in catalysis, magnetic materials, and more (Amirnasr et al., 2001).

Aminocyclopropane Synthesis

In the realm of organic synthesis, this compound and its related compounds have shown utility in the synthesis of aminocyclopropane derivatives. These reactions involve complex interactions with organometallic compounds, leading to the formation of azabicyclohexane diastereomers. This highlights its role in enabling synthetic routes towards cyclic and bicyclic amines, which are of interest for their potential pharmacological activities and as intermediates in the synthesis of complex organic molecules (Butz & Vilsmaier, 1993).

Electrochemical Fluorination

Electrochemical fluorination studies involving N-chloroalkyl-substituted cyclic amines, which include structures similar to this compound, have been conducted to explore the production of chlorine-retaining-perfluoroamines. This research contributes to the understanding of electrochemical reactions involving chloroalkyl amines, offering insights into the synthesis of perfluorinated amines with potential applications in materials science, pharmaceuticals, and agrochemicals (Hayashi et al., 1983).

Complexation and Coordination Chemistry

Further exploration into the complexation and coordination chemistry of this compound derivatives has led to the synthesis of various cobalt(III) complexes. These studies shed light on how the structural modifications of the amine ligands affect the redox properties of the central metal ion, contributing to the field of inorganic chemistry by providing valuable information on the electronic structure and reactivity of transition metal complexes (Meghdadi et al., 2008).

Environmental Monitoring and Analysis

On the environmental front, derivatives of this compound have been implicated in the development of methods for the determination of aliphatic amines in wastewater and surface water. These methods involve derivatization and subsequent analysis by gas chromatography-mass spectrometry, highlighting the environmental relevance of these compounds in monitoring and managing pollutants in aquatic systems (Sacher, Lenz, & Brauch, 1997).

Wirkmechanismus

Mode of Action

Pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .

Biochemical Pathways

By inhibiting mitochondrial complex i, pyrimidinamine derivatives can affect various biochemical pathways related to energy production and cellular respiration .

Eigenschaften

IUPAC Name |

3-chloro-N-(3-morpholin-4-ylpropyl)pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c13-11-10-14-4-2-12(11)15-3-1-5-16-6-8-17-9-7-16/h2,4,10H,1,3,5-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIZKTCETNCURO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)

![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole](/img/structure/B2390635.png)

![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)

![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)